molecular formula C17H23N5O2S B15114751 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B15114751
M. Wt: 361.5 g/mol
InChI Key: IOGYUTCKSLAJKD-UHFFFAOYSA-N
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Description

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine stands out due to its unique structural features and the presence of both pyrazolo[1,5-a]pyrimidine and morpholine moieties. This combination imparts distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H23N5O2S/c1-12-10-16(22-15(18-12)9-13(2)19-22)21-3-6-24-14(11-21)17(23)20-4-7-25-8-5-20/h9-10,14H,3-8,11H2,1-2H3

InChI Key

IOGYUTCKSLAJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCOC(C3)C(=O)N4CCSCC4)C

Origin of Product

United States

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